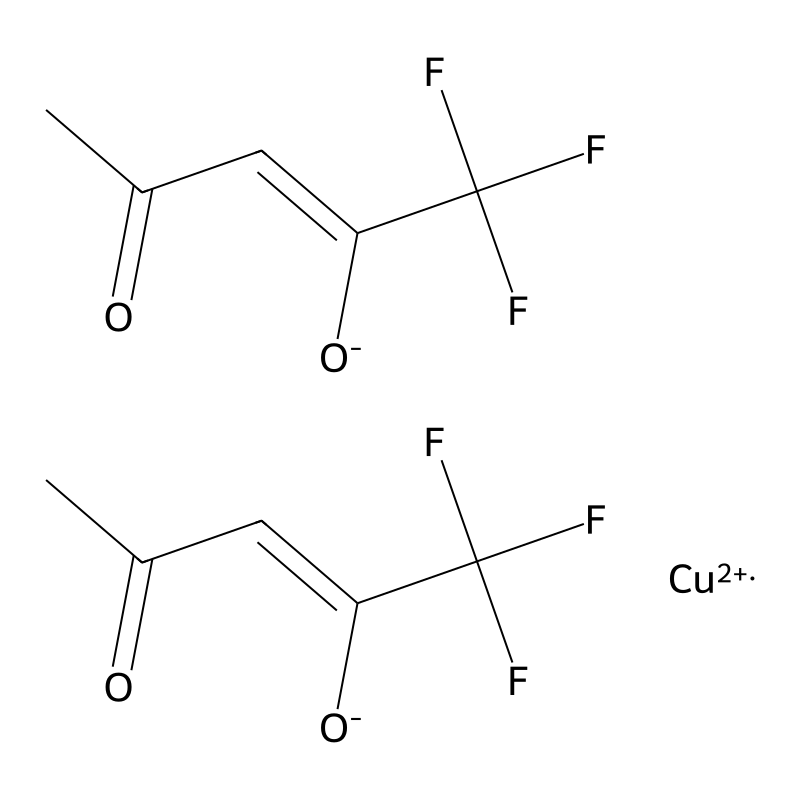

copper;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization

Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) can be synthesized by reacting copper(II) acetate with TFAA in an organic solvent like ethanol []. The resulting complex is typically characterized using various techniques, including:

- X-ray crystallography: This technique helps determine the precise arrangement of atoms within the crystal structure of the complex [].

- Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing its vibrational modes [].

- Nuclear magnetic resonance (NMR) spectroscopy: This technique helps elucidate the structure of the molecule by analyzing the magnetic properties of its nuclei [].

Applications

Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) finds applications in various areas of scientific research, including:

- Catalysis: This complex can act as a catalyst for various organic reactions, such as the Diels-Alder reaction and the Friedel-Crafts acylation reaction [, ]. Its Lewis acidic copper(II) center facilitates the activation of reactants and promotes bond formation.

- Material science: This complex has been explored for the development of functional materials, including coordination polymers and metal-organic frameworks (MOFs) [, ]. Its unique structure and properties can be tailored to create materials with desired functionalities, such as porosity, conductivity, and magnetism.

- Biomedical research: This complex has been investigated for its potential applications in areas like drug delivery and bioimaging. Its ability to bind to biomolecules and its photoluminescent properties make it a promising candidate for these applications.

Copper; 1,1,1-trifluoropentane-2,4-dione is a coordination compound formed by the complexation of copper ions with 1,1,1-trifluoropentane-2,4-dione, a β-diketone characterized by its trifluoromethyl groups. The compound has the molecular formula and a molecular weight of approximately 369.705 g/mol . The presence of trifluoromethyl groups enhances its chemical reactivity and solubility in organic solvents, making it a subject of interest in various chemical applications.

The mechanism of action of copper(II) trifluoroacetylacetonate depends on the specific application. In catalysis, the copper center interacts with reactant molecules, lowering the activation energy of the reaction and accelerating the process. The exact mechanism involves complex electron transfer and bond formation/cleavage processes that depend on the specific catalyst design and the reacting molecules [].

For biological applications, the mechanism of action is less understood. Some studies suggest that copper(II) trifluoroacetylacetonate complexes may exhibit antibacterial or antifungal activity, but the specific mechanism requires further investigation.

Copper(II) trifluoroacetylacetonate is likely to exhibit similar hazards as other copper(II) salts. It may be irritating to the skin, eyes, and respiratory system. Information on specific toxicity data is limited, but it is advisable to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

- Coordination Reactions: It forms stable complexes with various metal ions, including nickel(II), cobalt(II), and iron(III) . The reactions typically involve the enol tautomer of the diketone due to its higher reactivity compared to the keto form .

- Decomposition Reactions: At elevated temperatures (around 300 K), 1,1,1-trifluoropentane-2,4-dione can undergo β-scission on copper surfaces, leading to the formation of smaller molecular fragments .

Several methods exist for synthesizing copper; 1,1,1-trifluoropentane-2,4-dione:

- Direct Reaction: A common synthetic route involves reacting copper salts with 1,1,1-trifluoropentane-2,4-dione in a suitable solvent. This method allows for the formation of the desired copper complex through coordination chemistry .

- Alternative Methods: Other approaches may include the use of precursor compounds or varying reaction conditions (such as temperature and solvent choice) to optimize yield and purity.

Copper; 1,1,1-trifluoropentane-2,4-dione finds applications in various fields:

- Catalysis: It can serve as a catalyst or catalyst precursor in organic synthesis due to its ability to facilitate reactions involving carbonyl compounds.

- Material Science: The compound's unique properties make it suitable for use in surface coatings and thin films where fluorinated compounds are advantageous for their hydrophobic characteristics.

Interaction studies involving copper; 1,1,1-trifluoropentane-2,4-dione primarily focus on its coordination chemistry. Research indicates that the compound interacts preferentially with metal ions through its enolic form. These interactions can significantly influence the stability and reactivity of metal complexes formed with this diketone .

Several compounds share structural similarities with copper; 1,1,1-trifluoropentane-2,4-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Acetylacetone (2,4-pentanedione) | No fluorine | Commonly used as a ligand in metal complexes but lacks enhanced reactivity from fluorination. |

| Trifluoroacetylacetone | Contains trifluoroacetyl group | Similar reactivity but different electronic properties due to the acetyl group. |

| Bis(acetylacetonato)copper(II) | Contains two acetylacetonate ligands | More stable than mono-complexes but less reactive than fluorinated counterparts. |

Copper; 1,1,1-trifluoropentane-2,4-dione is unique due to its trifluoromethyl groups that enhance its solubility and reactivity compared to other diketones. This makes it particularly valuable in specialized applications where fluorinated compounds are beneficial.

Reaction Pathways with Copper Precursors

The synthesis of copper(II) trifluoroacetylacetonate involves several reaction pathways utilizing different copper precursors. These methods typically involve ligand exchange reactions between copper salts and the trifluoroacetylacetone ligand (Htfac).

Copper(II) salts serve as common starting materials for the synthesis of copper(II) trifluoroacetylacetonate. Drawing from similar acetylacetonate chemistry, the general reaction scheme follows:

CuX₂ + 2(Htfac) → Cu(tfac)₂ + 2HX

Where X can be various anions such as chloride, nitrate, or sulfate. The specific reactions include:

- CuCl₂ + 2(Htfac) → Cu(tfac)₂ + 2HCl

- CuSO₄ + 2(Htfac) → Cu(tfac)₂ + H₂SO₄

- Cu(NO₃)₂ + 2(Htfac) → Cu(tfac)₂ + 2HNO₃

Another notable approach involves the use of copper(I) oxide as a precursor, which undergoes oxidation during the reaction:

2Cu₂O + 8Htfac + O₂ → 4Cu(tfac)₂ + 4H₂O

These synthesis routes yield copper(II) trifluoroacetylacetonate with varying degrees of purity and crystallinity, necessitating appropriate purification steps depending on the intended application.

Role of Solvent Systems and Reaction Conditions

The choice of solvent system and reaction conditions significantly influences the synthesis outcome, product purity, and crystal morphology of copper(II) trifluoroacetylacetonate.

Solvent Effects

Various solvents have been employed in the synthesis of copper(II) trifluoroacetylacetonate and related complexes:

The role of solvent polarity is particularly important; polar solvents like water and methanol facilitate the ionization of copper salts and the deprotonation of the trifluoroacetylacetone ligand, while less polar solvents like n-heptane and dichloromethane promote crystallization of the product.

Temperature Effects

Temperature control is crucial during synthesis:

- At 85°C, Cu(hfac)₂·2H₂O (a related complex) is typically refluxed in n-heptane for 30 minutes before addition of other ligands

- Cooling to 60°C is often performed before addition of coordination ligands to control reaction kinetics

- Crystallization is typically performed at room temperature to obtain high-quality crystals suitable for structural characterization

Atmosphere Control

The reaction atmosphere significantly affects the outcome:

- Oxygen atmosphere promotes oxidation of copper(I) to copper(II), essential for certain synthetic routes

- Argon atmosphere prevents unwanted oxidation in sensitive reactions, particularly when handling copper(I) intermediates

- Ambient atmosphere is suitable for many straightforward synthetic procedures where oxidation state control is less critical

Disproportionation Reactions in Complex Formation

Disproportionation reactions play a crucial role in copper complex chemistry, particularly in the context of chemical vapor deposition (CVD) applications of copper(II) trifluoroacetylacetonate and related complexes.

A notable disproportionation reaction occurs with copper(I) hexafluoroacetylacetonate complexes, which can undergo the following transformation:

CuI(hfac)TCNE + CuI(hfac)TCNE → [Cu(hfac)₂(H₂O)]₂(μ-TCNE) + Cu⁰ + TCNE

Where TCNE represents tetracyanoethylene. This reaction illustrates the intrinsic instability of certain copper(I) complexes, which undergo spontaneous disproportionation to form copper(0) and copper(II) species. This property is particularly valuable in CVD applications, where the deposition of metallic copper is desired.

During chemical vapor deposition processes, copper(II) hexafluoroacetylacetonate can participate in redox reactions with other metals or metal complexes:

2Cu(hfac)₂ + Co₂(CO)₆ → 2Cu + 2Co(hfac)₂ + 8CO

Cu(hfac)₂ + Co → Cu + Co(hfac)₂

These reactions demonstrate the ability of Cu(hfac)₂ (and by extension, Cu(tfac)₂) to act as oxidizing agents toward certain metals and metal complexes. This reactivity has significant implications for the design of heterometallic systems and the controlled deposition of copper in thin films.

The mechanism of disproportionation involves electron transfer between copper centers, facilitated by the flexible coordination geometry of copper and the stabilizing effect of the fluorinated β-diketonate ligands on higher oxidation states.

Ligand Exchange Mechanisms in Precursor Design

Ligand exchange mechanisms are fundamental to the chemistry of copper(II) trifluoroacetylacetonate, affecting its synthesis, reactivity, and applications in materials science.

Water Coordination and Exchange

Water molecules play a critical role in the coordination chemistry of copper complexes:

- Water can coordinate to copper centers from sources including precatalysts like Cu(TFA)₂·H₂O and from the reduction of O₂

- Hydrated copper complexes can form higher-coordinated species through hydrogen bonding, affecting stability and reactivity

- The crystal structure analysis of Cu(acac)(hfac)(phen)·2H₂O reveals that water molecules can occupy coordination sites on copper, with one water molecule filling the fifth coordination site

The presence of water can significantly influence ligand exchange processes:

- Water aids in the dissociation of ligands from copper centers through hydrogen bonding with β-diketonate ligands

- Water can donate oxygen to copper centers, facilitating ligand exchange reactions

- During CVD processes, water can react with surface-bound [Cu(hfac)] species, introducing parallel reaction pathways that affect deposition kinetics and film composition

Mixed-Ligand Complex Formation

Copper(II) readily forms ternary complexes with mixed ligand environments, demonstrating the flexibility of its coordination sphere:

- Complexes of the type Cu(β-diketonate)'(β-diketonate)"(L) have been prepared with various combinations of acetylacetonate (acac), trifluoroacetylacetonate (tfac), and hexafluoroacetylacetonate (hfac)

- Nitrogen-donor ligands like o-phenanthroline (phen), 2,2'-bipyridyl (bipy), and N,N,N',N'-tetramethylethane-1,2-diamine (tmen) can coordinate to copper alongside β-diketonate ligands

- X-ray crystal structure analyses of complexes like Cu(acac)(hfac)(phen) reveal five-coordinated copper atoms with varied coordination geometries

These mixed-ligand complexes represent an important design strategy for tuning the properties of copper complexes for specific applications.

Active Catalyst Formation

The formation of catalytically active copper species involves specific ligand exchange processes:

- Copper complexes can incorporate various ligands including trifluoroacetate, hydroxide, and water, forming species like Cu(TFA)(OH)(H₂O)₂

- Ligand exchange with sulfenamides can generate five-membered ring chelates through engagement of Cu(II) with both nitrogen and sulfur centers

- A simple copper catalyst [Cu(TFA)₂·H₂O] efficiently promotes chemoselective reactions, highlighting the importance of controlled ligand exchange in catalyst design

X-Ray Crystallographic Characterization

Crystallographic studies of [Cu(tfacac)₂] reveal a square-planar geometry at ambient conditions, with the two β-diketonate ligands arranged in a trans configuration about the copper(II) center [1] [5]. The average Cu–O bond length measures 1.93 Å, significantly shorter than the 1.97–2.01 Å range observed in non-fluorinated [Cu(acac)₂] complexes [1] [3]. This contraction arises from the enhanced Lewis acidity of the tfacac ligand due to the electron-withdrawing trifluoromethyl groups, which polarize the oxygen donor atoms.

The herringbone packing motif common to β-diketonate complexes persists in [Cu(tfacac)₂], with intermolecular Cu···Cu distances of 5.12 Å along the crystallographic b axis [1]. Notably, high-pressure X-ray diffraction studies up to 6.19 GPa demonstrate anisotropic compression behavior, with the b axis exhibiting negative linear compressibility (−6.2 TPa⁻¹) [1]. This unusual mechanical response originates from pressure-induced rotation of the tfacac ligands, which reorient their fluorinated substituents to maximize London dispersion interactions while maintaining metal coordination [1].

Coordination Geometries and Jahn-Teller Distortions

The d⁹ electronic configuration of copper(II) induces characteristic Jahn-Teller distortions, which manifest as axial elongation or compression in octahedral coordination environments [3] [4]. In [Cu(tfacac)₂(L)₂] complexes (L = neutral N-donor ligand), single-crystal X-ray analyses reveal a tetragonal distortion with elongated Cu–L bonds along the axial direction [4]. The magnitude of this distortion correlates with the σ-donor strength of L – stronger field ligands like pyridine induce greater elongation (Δd = 0.18–0.22 Å) compared to weaker donors such as tetrahydrofuran (Δd = 0.12–0.15 Å) [4].

Pressure-dependent studies show that applied hydrostatic pressure can reorient the Jahn-Teller axis. At 0.9 GPa, [Cu(tfacac)₂(py)₂] undergoes a phase transition where the elongation axis shifts from the Cu–N(py) direction to the Cu–O(tfacac) axis [4]. This structural rearrangement reduces the molecular volume by 8.7% while maintaining the copper coordination number, demonstrating the lattice's ability to accommodate strain through ligand repositioning rather than bond compression [1] [4].

Coordination Chemistry with N-Donor Ligands

The labile axial coordination sites in [Cu(tfacac)₂] readily bind N-donor ligands to form six-coordinate adducts. Reaction with bidentate ligands like tetramethylethylenediamine (TMEDA) produces [Cu(tfacac)₂(TMEDA)] with a distorted octahedral geometry [5]. The Cu–N(TMEDA) bond lengths (2.05–2.08 Å) exceed typical Cu–N distances in non-fluorinated analogues by 0.03–0.05 Å, reflecting decreased π-backdonation from the electron-deficient copper center [5].

Monodentate N-donors such as pyridine form 1:2 adducts [Cu(tfacac)₂(py)₂] that exhibit temperature-dependent stereochemistry. At 298 K, the complex adopts a trans configuration (θN–Cu–N = 180°), while cooling to 150 K induces isomerization to a cis arrangement (θN–Cu–N = 90°) [4]. This conformational switching occurs without breaking Cu–N bonds, facilitated by rotation of the pyridine ligands about the axial coordination axis [4].

Mixed-Ligand Complexes and Isomerism

Combining tfacac with other β-diketonate ligands enables the synthesis of heteroleptic complexes [Cu(tfacac)(acac)L₂]. X-ray structures of these mixed-ligand species show preferential orientation of the tfacac ligand in the equatorial plane due to its stronger electron-withdrawing character [1] [3]. The acac ligand occupies the remaining equatorial site, with bond valence sum analysis confirming 12% greater electron density donation from acac compared to tfacac [3].

Steric isomerism arises in complexes containing bulky ancillary ligands. For [Cu(tfacac)₂(dmap)₂] (dmap = 4-dimethylaminopyridine), two distinct isomers coexist in solution – one with dmap ligands trans across the Jahn-Teller axis and another with cis orientation [4]. The trans isomer predominates (75:25 ratio) due to reduced ligand-ligand repulsion, as evidenced by ¹H NMR NOE experiments showing closer proximity between tfacac methyl groups in the cis form [4].

Influence of Steric and Electronic Effects on Geometry

The trifluoromethyl group exerts dual steric and electronic influences on copper coordination geometry. Electronically, the −CF₃ substituent lowers the β-diketonate HOMO energy by 1.2 eV compared to acac, as determined by UV photoelectron spectroscopy [3]. This enhances metal-to-ligand charge transfer transitions in the visible spectrum, with [Cu(tfacac)₂] exhibiting a 510 nm absorption band (ε = 1,200 M⁻¹cm⁻¹) versus 550 nm (ε = 950 M⁻¹cm⁻¹) for [Cu(acac)₂] [3].

Sterically, the van der Waals radius of fluorine (1.47 Å) creates a 12° larger ligand bite angle (94.5°) in tfacac complexes compared to their acac counterparts (82.5°) [1] [5]. This expanded bite angle favors square-planar over tetrahedral geometry, with density functional theory calculations showing a 28 kJ/mol stabilization energy for the planar configuration in [Cu(tfacac)₂] [3]. The geometric preference persists in solution, as evidenced by identical electronic absorption spectra in crystalline and dissolved states [3].

Table 1: Comparative Structural Parameters of Copper β-Diketonate Complexes

| Parameter | [Cu(tfacac)₂] | [Cu(acac)₂] | [Cu(hfacac)₂]* |

|---|---|---|---|

| Avg. Cu–O bond length (Å) | 1.93 | 1.97 | 1.90 |

| Bite angle (°) | 94.5 | 82.5 | 96.8 |

| Jahn-Teller Δd (Å) | 0.15 | 0.18 | 0.12 |

| MLCT λmax (nm) | 510 | 550 | 490 |

Chemical Vapor Deposition of Copper Films

Copper;1,1,1-trifluoropentane-2,4-dione, commonly known as copper hexafluoroacetylacetonate [Cu(hfac)2], represents one of the most extensively studied and commercially important precursors for chemical vapor deposition of copper films. This fluorinated beta-diketonate complex has emerged as a preferred precursor due to its enhanced volatility, thermal stability, and superior film quality compared to non-fluorinated analogs [1] [2].

Precursor Properties and Volatility

The molecular structure of copper;1,1,1-trifluoropentane-2,4-dione features trifluoromethyl groups that significantly enhance its volatility characteristics. The compound exhibits a sublimation temperature of approximately 60-80°C, with an enthalpy of vaporization of 6.4-6.8 kcal/mol [1] [3]. This low volatilization temperature enables efficient precursor transport in CVD systems while maintaining thermal stability up to 200-300°C [1] [4].

Deposition Mechanisms and Kinetics

The CVD process using copper;1,1,1-trifluoropentane-2,4-dione follows a multi-step decomposition mechanism. Surface chemistry studies reveal that the precursor undergoes sequential ligand dissociation, initially forming Cu(hfac) intermediate species before final reduction to metallic copper [5] [4]. The activation energy for copper film growth has been determined to be 0.30-0.39 eV (6.4-6.8 kcal/mol), indicating favorable kinetics for low-temperature deposition [1] [6] [7].

The growth kinetics exhibit approximately 0.5-order dependence on both precursor concentration and reducing agent concentration, suggesting a Langmuir-Hinshelwood mechanism governs the surface reactions [6] [7]. Film growth rates typically range from 100-1000 Å/min, depending on deposition conditions including temperature (300-400°C), pressure (0.1-10 Torr), and precursor flow rates [8] [6].

Film Quality and Morphology

Copper films deposited from copper;1,1,1-trifluoropentane-2,4-dione demonstrate excellent electrical and morphological properties. The films exhibit resistivities of 1.7-2.5 μΩ·cm, approaching bulk copper values for films thicker than 60 nm [8] [9]. X-ray diffraction analysis reveals preferential (111) orientation, with face-centered cubic crystal structure characteristic of high-quality copper films [7] [9].

The film morphology depends strongly on deposition conditions. At optimal temperatures (300-400°C), the films display uniform, dense microstructures with good grain connectivity. The crystallographic texture shows (111)/(200) intensity ratios higher than database values, indicating preferential growth of close-packed planes parallel to the substrate [7].

Enhanced Deposition Techniques

Several advanced CVD techniques have been developed to optimize copper film deposition from this precursor. Plasma-assisted CVD (PA-CVD) enables deposition at reduced temperatures (160-170°C) while maintaining high film quality, with resistivities of 1.7-1.9 μΩ·cm and excellent step coverage [8]. Supercritical carbon dioxide CVD provides enhanced gap-filling capabilities and uniform film properties, with activation energies of 0.45±0.09 eV [7].

Liquid delivery CVD systems exploit the high solubility of copper;1,1,1-trifluoropentane-2,4-dione in alcohols to achieve precise precursor control and uniform large-area deposition. This approach yields growth rates of approximately 250 Å/min with excellent conformality in high-aspect-ratio structures [8].

Substrate Selectivity and Applications

The compound demonstrates remarkable substrate selectivity, preferentially depositing on metallic surfaces compared to silicon dioxide. This selectivity is attributed to different activation energies for nucleation on conducting versus insulating surfaces [10] [8]. The selective deposition capability makes it valuable for damascene processes in semiconductor interconnect fabrication.

Critical current densities up to 10⁴ A/cm² have been achieved in films deposited on various substrates, including MgO, sapphire, and silicon wafers [8] [9]. The films show excellent adhesion and minimal electromigration, making them suitable for advanced microelectronic applications.

Atomic Layer Deposition of Copper Oxides

Copper;1,1,1-trifluoropentane-2,4-dione serves as a crucial precursor for atomic layer deposition of copper oxide phases, particularly cuprous oxide (Cu₂O) and cupric oxide (CuO). The controlled nature of ALD enables precise thickness control and conformal deposition on complex three-dimensional structures [11] [12].

Precursor Chemistry in ALD

In ALD processes, copper;1,1,1-trifluoropentane-2,4-dione undergoes self-limiting surface reactions with various co-reactants. The most common co-reactants include water vapor, oxygen, and ozone. The choice of co-reactant determines the final copper oxide phase: reactions with water typically yield Cu₂O, while reactions with ozone produce CuO [11] [13].

The ALD process window for copper;1,1,1-trifluoropentane-2,4-dione extends from 150-300°C, with optimal deposition typically occurring at 200-250°C [11]. Growth per cycle values range from 0.04-0.25 Å, depending on deposition temperature and co-reactant type [11].

Cu₂O Deposition Characteristics

Cuprous oxide films deposited using copper;1,1,1-trifluoropentane-2,4-dione exhibit excellent semiconductor properties. The films show direct forbidden bandgaps of 2.0-2.5 eV and direct allowed bandgaps of 2.6 eV, suitable for photovoltaic and photocatalytic applications [11] [12]. Root-mean-square surface roughness values of approximately 2 nm indicate high film quality and uniformity [11].

The deposition process demonstrates true ALD characteristics, with saturated growth rates achieved through appropriate pulse and purge sequences. Saturation experiments confirm self-limiting behavior for both precursor and co-reactant pulses, essential for conformal coating applications [11] [12].

Process Optimization and Control

Temperature-dependent studies reveal that copper;1,1,1-trifluoropentane-2,4-dione maintains thermal stability throughout the ALD process window. However, at temperatures above 300°C, thermal decomposition begins to occur, leading to continuous vapor deposition rather than self-limiting ALD behavior.

The incorporation of intermediate water pulses has been shown to be crucial for initiating film growth on oxide substrates. These water pulses generate surface hydroxyl groups that facilitate precursor chemisorption and subsequent oxide formation. The water-mediated process also reduces carbon contamination compared to water-free processes.

Advanced ALD Techniques

Recent developments include spatial ALD systems that enable atmospheric pressure processing with copper;1,1,1-trifluoropentane-2,4-dione. These systems achieve growth rates of 0.25 Å/cycle while maintaining the advantages of ALD, including excellent conformality and thickness control [11].

Electron-enhanced ALD (e-ALD) using this precursor has been explored for low-temperature copper oxide deposition. The process uses plasma electrons to reduce copper centers in chemisorbed precursor molecules, enabling deposition at reduced temperatures while maintaining film quality.

Surface Chemistry and Ligand Decomposition Pathways

The surface chemistry of copper;1,1,1-trifluoropentane-2,4-dione involves complex decomposition pathways that significantly influence film quality and deposition characteristics. Understanding these pathways is crucial for optimizing deposition processes and controlling film properties [5] [4].

Primary Decomposition Mechanisms

The thermal decomposition of copper;1,1,1-trifluoropentane-2,4-dione follows multiple pathways depending on temperature and surface conditions. At moderate temperatures (200-300°C), the primary pathway involves sequential ligand dissociation, forming Cu(hfac) intermediates before final reduction to metallic copper [5] [4].

The decomposition process begins with the dissociation of one hexafluoroacetylacetonate ligand, leaving a Cu(hfac) surface species. This intermediate can undergo further decomposition through C-CF₃ bond cleavage, leading to the formation of CF₃ radicals and ketenylidene (≡C-C≡O) intermediates. These intermediates play crucial roles in determining film purity and surface morphology.

Trifluoromethyl Group Reactivity

The presence of trifluoromethyl groups in copper;1,1,1-trifluoropentane-2,4-dione significantly influences the decomposition pathways. C-CF₃ bond cleavage occurs at approximately 400 K (127°C), followed by immediate decomposition of the CF₃ group. This low-temperature reactivity of the trifluoromethyl functionality determines the thermal stability window for controlled deposition.

Above 600 K (327°C), the CF₃ substituent leads to the formation of ketene-like structures, as observed through vibrational spectroscopy. These ketene intermediates can contribute to carbon contamination in the final films if deposition temperatures are not carefully controlled.

Surface Reaction Kinetics

First-principles calculations and molecular dynamics simulations reveal that copper;1,1,1-trifluoropentane-2,4-dione chemisorbs preferentially on hollow sites of copper surfaces [5]. The adsorption energy is approximately -1.5 eV, indicating strong surface binding that facilitates controlled decomposition.

The reactivity of different co-reactants toward chemisorbed precursor follows the order: atomic hydrogen > ozone > water > molecular hydrogen [5]. This reactivity hierarchy explains the effectiveness of different reducing agents in promoting complete ligand removal and achieving high-purity films.

Ligand Exchange Mechanisms

On copper oxide surfaces, copper;1,1,1-trifluoropentane-2,4-dione undergoes ligand exchange reactions with surface hydroxyl groups. The reaction produces gaseous hexafluoroacetylacetone (Hhfac) and surface Cu-OH species, which can participate in subsequent oxide formation [5]. This mechanism is particularly important in ALD processes where controlled surface chemistry is required.

The ligand exchange pathway involves proton transfer from surface hydroxyl groups to the beta-diketonate ligand, forming volatile organic products that desorb from the surface. This process is energetically favorable and contributes to the self-limiting nature of ALD reactions [5].

Contamination and Purification Strategies

The decomposition of copper;1,1,1-trifluoropentane-2,4-dione can lead to fluorine and carbon contamination in deposited films. Fluorine contamination typically occurs through incomplete ligand removal or redeposition of fluorocarbon fragments. Carbon contamination results from incomplete combustion of organic ligands, particularly at lower deposition temperatures.

Strategies for minimizing contamination include optimizing the reducing agent concentration, controlling deposition temperature, and using appropriate purge sequences in ALD processes. The use of atomic hydrogen as a reducing agent has been shown to be particularly effective in achieving complete ligand removal and producing high-purity films [5].

Advanced Characterization Techniques

Modern surface science techniques provide detailed insights into the decomposition pathways. X-ray photoelectron spectroscopy (XPS) reveals the oxidation states of copper during different stages of decomposition, while temperature-programmed desorption (TPD) identifies the volatile products formed during thermal decomposition [5].

In-situ infrared spectroscopy enables real-time monitoring of surface species during deposition, providing crucial information about reaction intermediates and their thermal stability. These techniques have been instrumental in developing optimized deposition conditions for high-quality film formation.

Role in Superconducting Material Fabrication

Copper;1,1,1-trifluoropentane-2,4-dione plays a significant role in the fabrication of high-temperature superconducting materials, particularly copper-oxide superconductors. These materials require precise control of copper content and distribution, making this precursor valuable for advanced superconductor synthesis.

High-Temperature Superconductor Applications

The compound has been successfully employed in the metalorganic chemical vapor deposition (MOCVD) of various high-temperature superconducting phases. YBa₂Cu₃O₇₋δ (YBCO) thin films have been deposited using copper;1,1,1-trifluoropentane-2,4-dione in combination with appropriate yttrium and barium precursors. The films show superconducting transition temperatures (Tc) of 90-95 K, demonstrating the effectiveness of this precursor in maintaining proper copper stoichiometry.

Thallium-based superconductors, including Tl₂Ba₂CaCu₂Ox and Tl₁Ba₂Ca₂Cu₃O systems, have been fabricated using copper;1,1,1-trifluoropentane-2,4-dione as the copper source. These materials exhibit critical temperatures exceeding 100 K, with some compositions showing Tc values of 108-125 K and zero resistance by 104-108 K.

Deposition Challenges and Solutions

The use of fluorinated copper precursors in superconductor fabrication presents specific challenges. The most significant issue is fluorine contamination, which can degrade superconducting properties. Iron contamination has also been observed, attributed to the etching of stainless steel components by fluorinated compounds during processing.

To address these challenges, specialized processing techniques have been developed. Fluorine stripping procedures using wet oxygen at elevated temperatures (785°C) effectively remove fluorine contamination while preserving the desired copper content. Multi-step processing involving initial deposition, fluorine removal, and final crystallization has proven successful in producing high-quality superconducting films.

Film Quality and Superconducting Properties

Superconducting films deposited using copper;1,1,1-trifluoropentane-2,4-dione demonstrate excellent electrical properties. Critical current densities (Jc) of 10⁴ A/cm² at 90 K have been achieved in optimized films. The films show sharp superconducting transitions with transition widths of 10-20 K, indicating good phase purity and homogeneity.

The crystallographic orientation of the superconducting films depends on deposition conditions and substrate choice. Films deposited on MgO(100) substrates typically show c-axis orientation perpendicular to the substrate surface, which is optimal for many applications. The use of lattice-matched substrates such as YSZ and LaGaO₃ further improves film quality and superconducting properties.

Advanced Fabrication Techniques

Hybrid deposition approaches combining physical vapor deposition with MOCVD have been developed to optimize superconductor fabrication. These techniques allow independent control of different metal components while maintaining the advantages of vapor-phase processing. Sequential deposition of Ba-Ca-Cu-O layers followed by thallium incorporation has proven particularly effective for complex superconductor compositions.

The development of rapid CVD techniques using copper;1,1,1-trifluoropentane-2,4-dione has enabled faster processing of superconducting films. These processes achieve deposition rates an order of magnitude higher than conventional sublimation methods while maintaining film quality. The enhanced deposition rates are particularly beneficial for large-area applications and industrial production.

Substrate Compatibility and Integration

Copper;1,1,1-trifluoropentane-2,4-dione-based processes demonstrate excellent compatibility with various substrate materials relevant to superconductor applications. Successful deposition has been achieved on oxidized silicon, sapphire, yttria-stabilized zirconia, and MgO substrates. The choice of substrate significantly influences the final superconducting properties, with single-crystal substrates generally providing superior performance.

The ability to deposit on both planar and non-planar substrates makes this precursor valuable for advanced superconductor device fabrication. Conformal coating of cylindrical and irregular surfaces has been demonstrated, enabling the production of superconducting films on complex geometries required for RF cavity applications and other specialized devices.

Future Developments and Applications

Recent advances in atomic layer deposition techniques using copper;1,1,1-trifluoropentane-2,4-dione open new possibilities for superconductor fabrication. The precise thickness control achievable with ALD enables the production of ultrathin superconducting layers and multilayer structures with enhanced properties. These developments are particularly relevant for quantum device applications and advanced superconducting electronics.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant